molecular formula C6H4F3NO2 B13123438 2-(Trifluoromethyl)pyridine-3,5-diol

2-(Trifluoromethyl)pyridine-3,5-diol

Cat. No.: B13123438
M. Wt: 179.10 g/mol
InChI Key: VVUBIWHOYMIAHI-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyridine-3,5-diol is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and two hydroxyl groups

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyridine-3,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield pyridine-3,5-dione derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)pyridine-3,5-diol is unique due to the presence of both the trifluoromethyl group and two hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(trifluoromethyl)pyridine-3,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)5-4(12)1-3(11)2-10-5/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUBIWHOYMIAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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